molecular formula C11H12ClN3O2 B8322313 5-Amino-6-chloro-2,3-dimethoxy-7-methylquinoxaline

5-Amino-6-chloro-2,3-dimethoxy-7-methylquinoxaline

Cat. No. B8322313
M. Wt: 253.68 g/mol
InChI Key: TZCLYCXXYZEAKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-6-chloro-2,3-dimethoxy-7-methylquinoxaline is a useful research compound. Its molecular formula is C11H12ClN3O2 and its molecular weight is 253.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Amino-6-chloro-2,3-dimethoxy-7-methylquinoxaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-6-chloro-2,3-dimethoxy-7-methylquinoxaline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Amino-6-chloro-2,3-dimethoxy-7-methylquinoxaline

Molecular Formula

C11H12ClN3O2

Molecular Weight

253.68 g/mol

IUPAC Name

6-chloro-2,3-dimethoxy-7-methylquinoxalin-5-amine

InChI

InChI=1S/C11H12ClN3O2/c1-5-4-6-9(8(13)7(5)12)15-11(17-3)10(14-6)16-2/h4H,13H2,1-3H3

InChI Key

TZCLYCXXYZEAKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1Cl)N)N=C(C(=N2)OC)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 25% solution of sodium methoxide in methanol (433 μl, 1.89 mmol) was added dropwise to a solution of 5-amino-2,3,7-trichloro-6-methylquinoxaline and 5-amino-2,3,6-trichloro-7-methylquinoxaline (200 mg, 0.788 mmol) in dry tetrahydrofuran (7.9 ml) at 0° C. under nitrogen. The mixture was stirred for 31/4 hours and then diluted with ethyl acetate (30 ml) and washed with water (2×10 ml) and brine (10 ml) and then dried (MgSO4) filtered and concentrated under reduced pressure. The solid residue was purified by flash chromatography on silica gel, eluting with a hexane/ethyl acetate gradient giving 5-amino-6-chloro-2,3-dimethoxy-7-methylquinoxaline as an off-white solid, mp 169°-170° C.
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Synthesis routes and methods II

Procedure details

A 25% w/w solution of sodium methoxide in methanol (433 μL, 1.89 mmol) was added dropwise to a solution of the above mixture of 5-amino-2,3,7-trichloro-6-methylquinoxaline and 5-amino-2,3,6-trichloro-7-methylquinoxaline (200 mg, 0.788 mmol) in dry tetrahydrofuran (7.9 mL) at 0° C. under nitrogen. The mixture was stirred for 3 hours, diluted with ethyl acetate (30 mL), washed with water (2×10 mL), brine (10 mL), dried (MgSO4), filtered and concentrated under reduced pressure. The solid residue was purified by flash chromatography on silica gel, by gradient elution using hexane:ethyl acetate (95:5 changing to 1:1, by volume) to give as the first eluted isomer, 5-amino-6-chloro-2,3-dimethoxy-7-methylquinoxaline (48 mg, 25%) as an off-white solid, mp 169-170° C.
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